2-(benzylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole
Description
This compound is a 1,3,4-oxadiazole derivative featuring a benzylsulfanyl group at position 2 and a 1-phenyl-5-(1H-pyrrol-1-yl)pyrazole moiety at position 3. The 1,3,4-oxadiazole core is a heterocyclic scaffold known for its bioactivity in medicinal and agrochemical applications.
Properties
IUPAC Name |
2-benzylsulfanyl-5-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5OS/c1-3-9-17(10-4-1)16-29-22-25-24-20(28-22)19-15-23-27(18-11-5-2-6-12-18)21(19)26-13-7-8-14-26/h1-15H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQVVDKKXFIOEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(O2)C3=C(N(N=C3)C4=CC=CC=C4)N5C=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Benzylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
- Molecular Formula : C22H17N5OS
- Molecular Weight : 399.48 g/mol
- CAS Number : 956613-25-5
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of the oxadiazole ring and subsequent substitution reactions to introduce the benzylsulfanyl and pyrrol moieties. A common method includes:
- Formation of the Oxadiazole Ring : Utilizing hydrazides and carbon disulfide in a basic medium.
- Nucleophilic Substitution : Introducing the benzyl group using benzyl chloride.
- Coupling Reactions : Attaching the phenyl-pyrrol moiety through palladium-catalyzed cross-coupling methods.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), suggesting potential applications in treating bacterial infections .
Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies. For example:
- Cell Line Studies : It has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 2-(Benzylsulfanyl)-5-[...] | MCF-7 | 12.5 | ROS-mediated apoptosis |
| 2-(Benzylsulfanyl)-5-[...] | A549 | 15.0 | Inhibition of cell proliferation |
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in various models. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes associated with cancer cell growth and inflammation.
- Receptor Modulation : It likely interacts with receptors involved in cellular signaling pathways that regulate apoptosis and inflammation.
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Anticancer Activity : A recent study reported that derivatives similar to this compound exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells, indicating a favorable therapeutic window .
- Antimicrobial Testing : Another study performed broth microdilution tests showing that certain derivatives had minimum inhibitory concentrations (MICs) below clinically relevant thresholds against pathogenic bacteria .
Scientific Research Applications
Research indicates that derivatives of oxadiazoles exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial and fungal strains. For instance, studies have reported that oxadiazole derivatives possess significant antibacterial properties, making them candidates for developing new antibiotics .
- Antioxidant Properties : Oxadiazoles are known for their ability to scavenge free radicals, which can be beneficial in preventing oxidative stress-related diseases. The antioxidant activity of these compounds is crucial for their potential use in treating conditions like cancer and cardiovascular diseases .
- Anticancer Activity : Some studies have highlighted the anticancer potential of oxadiazole derivatives. They have been shown to inhibit tumor growth in vitro and in vivo, suggesting their role as chemotherapeutic agents .
- Anti-inflammatory Effects : Research has demonstrated that certain oxadiazoles can reduce inflammation by modulating inflammatory pathways, making them suitable for treating inflammatory diseases .
Case Studies
Several studies have evaluated the efficacy of oxadiazole derivatives:
- Antimicrobial Efficacy Study : A study published in the Indian Journal of Pharmaceutical Education and Research demonstrated that specific oxadiazole derivatives exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the substituent groups significantly affected their potency .
- Antioxidant Activity Assessment : Research conducted on various oxadiazoles showed promising results in terms of antioxidant capacity compared to standard antioxidants like butylated hydroxytoluene (BHT). This suggests potential applications in food preservation and health supplements .
- Cancer Cell Line Studies : In vitro studies on cancer cell lines revealed that certain oxadiazole derivatives could induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing safer cancer therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the 1,3,4-Oxadiazole Core
Substituents at Position 2
- 2-(Benzylthio)-5-(1-Methyl-3-(Trifluoromethyl)-1H-Pyrazol-4-yl)-1,3,4-Oxadiazole (Compound 5a, ): Structural Difference: Replaces the pyrrole-phenylpyrazole group with a methyl-trifluoromethylpyrazole. Bioactivity: Exhibits 50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL . Crystallography: Crystallizes in monoclinic system (space group P21/c), with stable conformation due to π-π interactions between oxadiazole and pyrazole rings .
- 2-((4-Bromobenzyl)thio)-5-(1-Methyl-3-(Trifluoromethyl)-1H-Pyrazol-4-yl)-1,3,4-Oxadiazole (Compound 1, ): Structural Difference: Bromine substitution on the benzylthio group enhances electronegativity.
Substituents at Position 5
Physicochemical Properties
Structure-Activity Relationship (SAR) Insights
- Sulfanyl vs.
- Aromatic vs. Aliphatic Chains: Benzylthio groups outperform allylthio or acetonitrile derivatives in bioactivity, likely due to enhanced hydrophobic interactions .
Q & A
Q. Critical Reaction Conditions :
Which spectroscopic and crystallographic methods are recommended for structural elucidation?
Basic Question | Analytical Techniques
- 1H/13C NMR : Assign heterocyclic protons (e.g., pyrazole C-H at δ 7.5–8.5 ppm) and sulfanyl protons (δ 3.5–4.5 ppm) .
- X-ray Crystallography : Resolve conformational details (e.g., dihedral angles between oxadiazole and pyrazole rings) .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental data .
Q. Example Crystallographic Data :
| Parameter | Value (Å/°) | Source |
|---|---|---|
| C–S Bond Length | 1.78–1.82 | |
| Pyrazole-Oxadiazole Dihedral Angle | 15.2° |
How do structural modifications influence bioactivity in analogous compounds?
Advanced Question | Structure-Activity Relationships (SAR)
- Pyrrole Substitution : Bioisosteric replacement of chloro/pentafluoro groups with pyrrole improves receptor binding (e.g., angiotensin II antagonists with IC₅₀ <1 nM) .
- Sulfanyl Group Positioning : Benzylsulfanyl at position 2 enhances lipophilicity, improving membrane permeability .
- Oxadiazole Ring Rigidity : Planar oxadiazole stabilizes π-π stacking with target proteins .
Advanced Question | Reaction Engineering
Q. Yield Optimization Case Study :
| Step | Original Yield | Optimized Yield | Key Change |
|---|---|---|---|
| Oxadiazole Cyclization | 45% | 72% | Switched from THF to DMF |
How can computational methods enhance studies of this compound?
Advanced Question | Computational Chemistry
Q. Example DFT Results :
| Property | Calculated Value |
|---|---|
| HOMO-LUMO Gap | 4.3 eV |
| Dipole Moment | 5.2 Debye |
How to resolve contradictions in biological activity data?
Advanced Question | Data Analysis
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) to minimize variability .
- Metabolic Profiling : Compare hepatic clearance rates to identify stability-related discrepancies .
- Structural Reanalysis : Re-examine crystallographic data to confirm substituent conformations .
Case Study : Variability in IC₅₀ values for angiotensin II antagonists was resolved by standardizing assay pH (7.4 vs. 6.8) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
